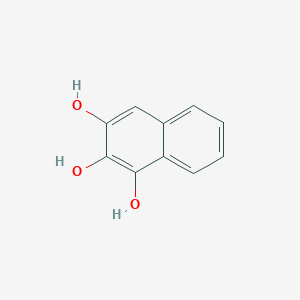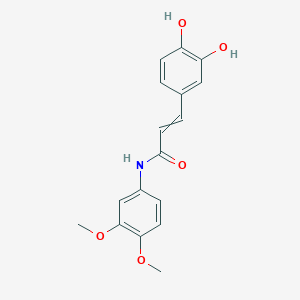
3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a conjugated system with both hydroxyl and methoxy functional groups, making it a versatile molecule in various chemical reactions and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and 3,4-dimethoxyaniline.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 60-80°C.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
科学的研究の応用
3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in inhibiting certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It may inhibit oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
類似化合物との比較
Similar Compounds
3-(3,4-Dihydroxyphenyl)-N-phenylprop-2-enamide: Lacks the methoxy groups, making it less versatile in certain reactions.
3-(4-Hydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide: Lacks one hydroxyl group, affecting its reactivity and biological activity.
特性
CAS番号 |
118198-63-3 |
|---|---|
分子式 |
C17H17NO5 |
分子量 |
315.32 g/mol |
IUPAC名 |
3-(3,4-dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H17NO5/c1-22-15-7-5-12(10-16(15)23-2)18-17(21)8-4-11-3-6-13(19)14(20)9-11/h3-10,19-20H,1-2H3,(H,18,21) |
InChIキー |
DEOHUSDXNWMAHF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


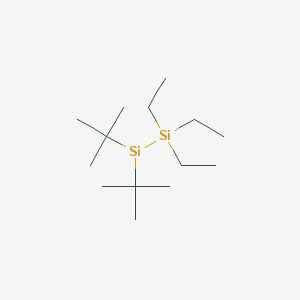
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
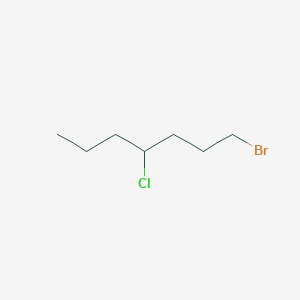
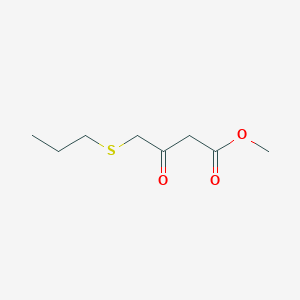
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
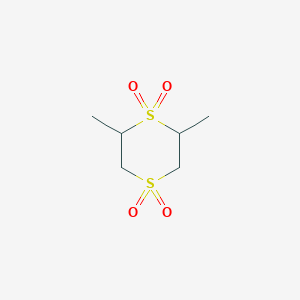
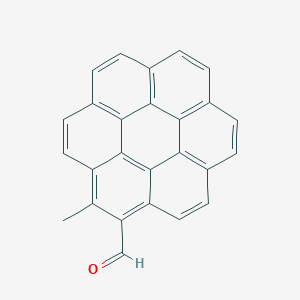
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
